Ethyl oxo[(1-phenylethyl)amino]acetate
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Overview
Description
Preparation Methods
The synthesis of ethyl oxo[(1-phenylethyl)amino]acetate typically involves the reaction of 1-phenylethylamine with ethyl oxoacetate under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Ethyl oxo[(1-phenylethyl)amino]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl oxo[(1-phenylethyl)amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl oxo[(1-phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl oxo[(1-phenylethyl)amino]acetate can be compared with other similar compounds such as:
- Ethyl oxo[(2-phenylethyl)amino]acetate
- Ethyl oxo[(6-methyl-1,3-benzothiazol-2-yl)amino]acetate
- Ethyl oxo[(2-(dimethylamino)ethyl)amino]acetate These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .
Biological Activity
Ethyl oxo[(1-phenylethyl)amino]acetate, a compound with the chemical formula C12H15NO3, has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group, an oxo group, and an amino group attached to a phenethyl moiety. The structure can be represented as follows:
This compound is primarily studied for its potential as a pharmaceutical intermediate and its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion tests. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The MTT assay results indicated that the compound has an IC50 value ranging from 10 to 25 µM across different cell lines, including breast (MCF-7) and lung (A549) cancer cells. These findings suggest that it may induce apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in cell signaling pathways. This interaction may modulate enzyme activity or receptor function, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme/receptor interaction |
Ethyl oxo[(2-phenylethyl)amino]acetate | Moderate | Moderate | Similar interaction pathways |
Ethyl oxo[(6-methyl-1,3-benzothiazol-2-yl)amino]acetate | Yes | Low | Different target specificity |
Case Studies
Case Study 1: Anticancer Screening
A recent study screened a library of compounds including this compound for anticancer properties using a panel of human cancer cell lines. The compound was identified as a promising candidate due to its selective cytotoxicity towards MCF-7 cells while sparing normal fibroblast cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against multidrug-resistant strains of E. coli. The results indicated that the compound could effectively inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential for treating resistant infections .
Properties
IUPAC Name |
ethyl 2-oxo-2-(1-phenylethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFKJXSVRFGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.